2-Cyclopentyl-5-phenyl-1H-indole-3-carboxaldehyde
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Overview
Description
2-Cyclopentyl-5-phenyl-1H-indole-3-carboxaldehyde is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives are significant due to their presence in many natural products and their role in medicinal chemistry .
Preparation Methods
The synthesis of 2-Cyclopentyl-5-phenyl-1H-indole-3-carboxaldehyde typically involves multicomponent reactions (MCRs), which are high-yielding, operationally friendly, and time- and cost-effective . One common synthetic route involves the Knoevenagel condensation of indole-3-carboxaldehyde with malononitrile or ethyl cyanoacetate, followed by dehydration and subsequent reactions to form the desired product . Industrial production methods often utilize similar strategies but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
2-Cyclopentyl-5-phenyl-1H-indole-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-3-carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Cyclopentyl-5-phenyl-1H-indole-3-carboxaldehyde has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-5-phenyl-1H-indole-3-carboxaldehyde involves its interaction with various molecular targets and pathways. For instance, indole derivatives are known to act as receptor agonists at the aryl hydrocarbon receptor, stimulating the production of interleukin-22, which facilitates mucosal reactivity . The specific pathways and targets depend on the biological activity being studied.
Comparison with Similar Compounds
2-Cyclopentyl-5-phenyl-1H-indole-3-carboxaldehyde can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: A precursor for many biologically active structures.
Indole-3-acetic acid: A plant hormone with various biological activities.
Indole-3-carboxylic acid: Formed by the oxidation of indole-3-carbaldehyde.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
590392-07-7 |
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Molecular Formula |
C20H19NO |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-cyclopentyl-5-phenyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C20H19NO/c22-13-18-17-12-16(14-6-2-1-3-7-14)10-11-19(17)21-20(18)15-8-4-5-9-15/h1-3,6-7,10-13,15,21H,4-5,8-9H2 |
InChI Key |
OFLZMEFRNHLNBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=C(C3=C(N2)C=CC(=C3)C4=CC=CC=C4)C=O |
Origin of Product |
United States |
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